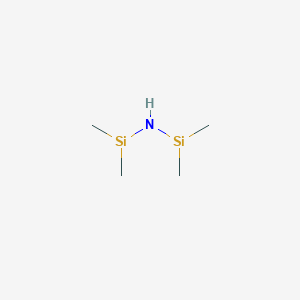

1,1,3,3-Tetramethyldisilazane

Description

Properties

InChI |

InChI=1S/C4H13NSi2/c1-6(2)5-7(3)4/h5H,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWAPAVRQYYSTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)N[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884860 | |

| Record name | Silanamine, N-(dimethylsilyl)-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15933-59-2 | |

| Record name | ((Dimethylsilylamino)-methylsilyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015933592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethyldisilazane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silanamine, N-(dimethylsilyl)-1,1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanamine, N-(dimethylsilyl)-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(dimethylsilyl)-1,1-dimethylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ((DIMETHYLSILYLAMINO)-METHYLSILYL)METHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFU9TKU6LA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1,3,3-Tetramethyldisilazane

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the chemical and physical properties of 1,1,3,3-Tetramethyldisilazane (TMDS), a versatile organosilicon compound. It includes key quantitative data, detailed experimental protocols for its synthesis and application, and visual representations of its reaction pathways.

Core Chemical and Physical Properties

This compound, often abbreviated as TMDS, is a high-purity, moisture-sensitive organosilicon compound.[1] It is primarily utilized as a potent silylating agent in organic synthesis and as a precursor in materials science.[1][2] Its utility stems from the reactive Si-H and N-H bonds within its structure.

Physical and Chemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value |

| Molecular Formula | C₄H₁₅NSi₂ |

| Molecular Weight | 133.34 g/mol [1] |

| CAS Number | 15933-59-2[3] |

| Appearance | Colorless to almost colorless clear liquid[1][3] |

| Boiling Point | 99–100 °C[1][2] |

| Density | 0.752 - 0.77 g/mL at 20-25 °C[1][3] |

| Refractive Index (n²⁰/D) | 1.404 - 1.41[2] |

| Flash Point | -8 °C to -3 °C[1] |

| Solubility | Miscible with common organic solvents |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of TMDS. Below are key spectral data points.

| Spectrum Type | Key Peaks / Chemical Shifts (ppm) |

| ¹H NMR (in CDCl₃) | δ 4.47 (septet, 2H, Si-H) , δ 0.15 (d, 12H, Si-CH₃) . The NH proton signal is often broad and may not be distinctly observed.[4] |

| ¹³C NMR | Specific data for TMDS is not readily available. However, for similar structures like 1,3-Divinyl-1,1,3,3-tetramethyldisilazane, Si-CH₃ carbons appear at very low chemical shifts, typically in the range of -5 to 5 ppm. |

| ²⁹Si NMR | Specific data for TMDS is not readily available. The chemical shift is sensitive to the silicon environment. For reference, in 1,3-divinyl-1,1,3,3-tetramethyldisilazane polymers, ²⁹Si NMR peaks for Si-N bonds are observed between -10 to -20 ppm. A broad background signal from glass in the NMR tube can appear around -110 ppm.[5] |

| Mass Spec. (EI) | Molecular Ion [M]⁺: m/z 133 . Major fragments observed at m/z 132 [M-H]⁺, 118 [M-CH₃]⁺ (Base Peak), 117, 102, 73 .[4] |

Reactivity and Chemical Transformations

TMDS is a versatile reagent primarily used for silylation, reduction, and as a precursor for advanced materials.

-

Silylating Agent : Its primary function is to introduce dimethylsilyl groups onto substrates with active hydrogens, such as alcohols, amines, and thiols. This is particularly useful for protecting sensitive functional groups during multi-step syntheses in drug development.[1][2]

-

Hydrosilylation : It is widely used in the intramolecular hydrosilylation of alcohols, which is a key step in the regio- and stereoselective synthesis of polyols.[3]

-

Precursor in Materials Science : TMDS serves as a single-source precursor in chemical vapor deposition (CVD) processes to create amorphous hydrogenated silicon carbonitride (a-SiCN:H) thin films, valued for their hardness and optical properties.[3]

-

Polymer Chemistry : It acts as a cross-linking agent in the production of silicone rubber and is used in the synthesis of functionalized polymers.[6]

Logical Workflow for Silylation Reactions

The primary application of TMDS in organic synthesis is the protection of functional groups. The general workflow involves the reaction of TMDS with a substrate containing an active hydrogen, often in the presence of a catalyst, to form a silylated product and ammonia (B1221849) as the sole byproduct.

Catalytic Chemical Vapor Deposition (Cat-CVD) Decomposition Pathway

In high-temperature Cat-CVD processes, TMDS decomposes on a heated filament to form highly reactive intermediates that are crucial for thin-film deposition. This process is dominated by free-radical chain reactions.

Experimental Protocols

Detailed methodologies are essential for reproducible scientific outcomes. The following sections provide protocols for the synthesis of TMDS and its application in silylation.

Synthesis of this compound

This protocol describes the synthesis of TMDS via the ammonolysis of chlorodimethylsilane (B94632).

Materials:

-

Chlorodimethylsilane (4.23 mol)

-

Anhydrous ammonia (12.68 mol)

-

n-Pentane (1500 mL, anhydrous)

-

Reaction vessel equipped with a stirrer, gas inlet, and cooling bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reactor Setup: Assemble a multi-neck round-bottom flask under an inert atmosphere. Equip it with a mechanical stirrer, a gas inlet tube extending below the solvent surface, and a thermometer.

-

Reagent Preparation: Charge the reactor with 1500 mL of anhydrous n-pentane. Cool the solvent to –25°C using a suitable cooling bath (e.g., cryostat or dry ice/acetone).

-

Reaction Initiation: While maintaining the temperature at –25°C, slowly bubble anhydrous ammonia gas (12.68 mol) through the stirred n-pentane.

-

Substrate Addition: Concurrently, add chlorodimethylsilane (4.23 mol) dropwise to the reaction mixture. Maintain a slow addition rate to control the exothermic reaction and keep the internal temperature at or below –25°C. The molar ratio of ammonia to chlorodimethylsilane should be approximately 3:1 to ensure complete conversion.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at –25°C for 6 hours. A white precipitate of ammonium (B1175870) chloride (NH₄Cl) will form.

-

Workup: Allow the mixture to warm to room temperature. Remove the ammonium chloride precipitate by filtration under an inert atmosphere. Wash the filter cake with additional anhydrous n-pentane.

-

Isolation and Purification: Combine the filtrate and washings. Remove the n-pentane solvent via distillation. The crude product is then purified by reduced-pressure distillation to yield pure this compound. The expected yield is approximately 70%.

General Protocol for Silylation of Alcohols

This protocol provides a general method for the protection of primary and secondary alcohols using TMDS. This method is analogous to procedures using the related reagent hexamethyldisilazane (B44280) (HMDS), which often requires a catalyst.

Materials:

-

Alcohol substrate (10 mmol)

-

This compound (TMDS) (8-12 mmol)

-

Catalyst (optional, e.g., Iodine, 0.1 mmol or H-β zeolite, 10% w/w)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene, 40 mL)

-

Magnetic stirrer and standard glassware

Procedure:

-

Setup: To a dry, inert-atmosphere flask containing the alcohol (10 mmol) and a magnetic stir bar, add the anhydrous solvent (40 mL).

-

Catalyst Addition (If used): If a catalyst is required to enhance reactivity (especially for hindered alcohols), add it to the solution (e.g., 0.1 mmol of Iodine).

-

Reagent Addition: Slowly add the TMDS (8-12 mmol) to the stirred solution at room temperature. The reaction is often accompanied by the evolution of ammonia gas.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions with unhindered primary and secondary alcohols are often complete within minutes to a few hours at room temperature.

-

Quenching and Workup: Once the reaction is complete, quench any remaining catalyst if necessary (e.g., for iodine, add a solution of sodium thiosulfate). Filter the reaction mixture through a short pad of silica (B1680970) gel or celite to remove any solids.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude silyl (B83357) ether can be purified by vacuum distillation or column chromatography to afford the final product.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Flammability: It is a highly flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and other ignition sources. Containers should be properly grounded during transfer to prevent static discharge.

-

Corrosivity: TMDS causes severe skin burns and serious eye damage.[1]

-

Moisture Sensitivity: The compound reacts with water. It must be stored under an inert gas (e.g., nitrogen or argon) in a cool, dry, and dark place to prevent decomposition.[1]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles or a face shield, and protective clothing. Work in a well-ventilated area or a fume hood.

References

1,1,3,3-Tetramethyldisilazane molecular structure

An In-depth Technical Guide to the Molecular Structure of 1,1,3,3-Tetramethyldisilazane

Introduction

This compound (TMDS) is an organosilicon compound belonging to the disilazane family.[1] Its chemical structure, characterized by a central nitrogen atom bonded to two dimethylsilyl groups ([(CH3)2SiH]2NH), makes it a versatile reagent in organic synthesis and materials science.[1] This document provides a comprehensive overview of the molecular structure of TMDS, including its physicochemical properties, structural data, spectroscopic profile, and synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize silylating agents and precursors for silicon-based materials.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, application in synthesis, and structural analysis.

| Property | Value | Reference |

| CAS Number | 15933-59-2 | [2][3][4] |

| Molecular Formula | C₄H₁₅NSi₂ | [1][4][5] |

| Molecular Weight | 133.34 g/mol | [1][5][6] |

| Appearance | Colorless to almost colorless clear liquid | [1][7] |

| Boiling Point | 99-100 °C | [1] |

| Density | 0.752 - 0.77 g/mL at 20-25 °C | [1][3][7] |

| Refractive Index (n²⁰/D) | 1.404 | [7] |

| Flash Point | -8 °C (17 °F) | [1][7] |

| SMILES | [H]--INVALID-LINK--(C)N--INVALID-LINK--(C)C | |

| InChI Key | NQCZAYQXPJEPDS-UHFFFAOYSA-N | [4] |

Molecular Structure and Bonding

The molecular structure of this compound consists of a central secondary amine nitrogen atom covalently bonded to two silicon atoms. Each silicon atom is, in turn, bonded to two methyl groups and one hydrogen atom. This arrangement results in a flexible Si-N-Si backbone.

The key structural features include:

-

Si-N Bonds : These form the disilazane linkage.

-

Si-H Bonds : The presence of reactive silicon-hydride bonds is a defining feature, distinguishing it from fully alkylated disilazanes like Hexamethyldisilazane (HMDS). These bonds are crucial for its application in hydrosilylation reactions and as a precursor in chemical vapor deposition (CVD).[3][7]

-

Si-C Bonds : Stable bonds connecting the methyl groups to the silicon atoms.

-

N-H Bond : The nitrogen atom retains a hydrogen, making it a secondary amine and a hydrogen bond donor.[3]

The connectivity of atoms in the this compound molecule is illustrated in the diagram below.

Experimental Protocols

Structural Determination Methodology

While a specific, published experimental structure determination for this compound was not identified in the literature survey, the definitive 3D structure, including precise bond lengths and angles, is typically determined using techniques such as Gas-Phase Electron Diffraction (GED) or X-ray Crystallography .

General Protocol for Gas-Phase Electron Diffraction (GED): GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.

-

Sample Introduction: A gaseous beam of the sample (e.g., TMDS) is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas beam.

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern.

-

Data Collection: The scattered electron intensity is measured as a function of the scattering angle using a detector (e.g., a photographic plate or a CCD camera).

-

Structural Refinement: The experimental diffraction pattern is compared to theoretical patterns calculated for various molecular geometries. A least-squares refinement process is used to find the structural parameters (bond lengths, bond angles, and dihedral angles) that provide the best fit to the experimental data.[8][9] This process is often supplemented with quantum chemical calculations to constrain the model and improve accuracy.[8]

Synthesis Protocol

This compound is synthesized via the ammonolysis of chlorodimethylsilane.[1]

Reactants and Conditions:

| Parameter | Value |

| Primary Reactant | Chlorodimethylsilane (4.23 mol) |

| Secondary Reactant | Anhydrous Ammonia (B1221849) (12.68 mol) |

| Solvent | n-Pentane (1500 mL) |

| Temperature | -25°C, then warm to room temperature |

| Reaction Time | 6 hours |

| Atmosphere | Inert (e.g., Nitrogen or Argon) |

Procedure:

-

Reagent Preparation: Chlorodimethylsilane and anhydrous ammonia are mixed in a 1:3 molar ratio in n-pentane. The excess ammonia ensures the complete conversion of the chlorosilane.[1]

-

Reaction: The reaction is conducted at -25°C to control the exothermic nature of the ammonolysis. The mixture is stirred for approximately 6 hours under an inert atmosphere.[1]

-

Workup: The solid byproduct, ammonium (B1175870) chloride (NH₄Cl), precipitates from the solution and is removed by filtration.[1]

-

Isolation: The filtrate is subjected to reduced-pressure distillation to remove the solvent and isolate the this compound product.[1]

The workflow for the synthesis is depicted below.

Chemical Reactivity and Applications

The molecular structure of TMDS dictates its chemical reactivity. The polar Si-H and N-H bonds are the primary sites of reaction.

-

Silylating Agent: TMDS is an effective silylating agent, used to introduce dimethylsilyl groups onto substrates, thereby protecting sensitive functional groups like alcohols and amines.[1]

-

Precursor in CVD: In materials science, TMDS serves as a single-source precursor in plasma-enhanced chemical vapor deposition (PECVD) to create amorphous hydrogenated silicon carbonitride (a-SiCN:H) thin films.[3][7] The mechanism involves the cleavage of Si-CH₃ bonds to form methyl radicals, which initiate short-chain reactions.[3][10] The presence of the Si-H bond is critical for this application, distinguishing its reactivity from that of HMDS.[7]

-

Hydrosilylation: It is used in the intramolecular hydrosilylation of certain alcohols for the regio- and stereoselective synthesis of polyols.[3][7]

Spectroscopic Profile

The structure of this compound is confirmed by various spectroscopic methods.

-

Mass Spectrometry (MS): Electron ionization mass spectra are available and provide information on the fragmentation pattern, confirming the molecular weight.[4][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ²⁹Si NMR spectra provide detailed information about the chemical environment of the hydrogen, carbon, and silicon atoms, respectively, confirming the connectivity and structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic vibrational frequencies for the N-H, Si-H, Si-C, and C-H bonds present in the molecule.

References

- 1. This compound (TMDS)|15933-59-2 [benchchem.com]

- 2. This compound | C4H13NSi2 | CID 6327317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. This compound (CAS 15933-59-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound CAS#: 15933-59-2 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Understanding the Reaction Chemistry of this compound as a Precursor Gas in a Catalytic Chemical Vapor Deposition Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound(15933-59-2) MS spectrum [chemicalbook.com]

An In-depth Technical Guide to the Core Mechanism of Action of 1,1,3,3-Tetramethyldisilazane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,3,3-Tetramethyldisilazane (TMDS) is a versatile and highly reactive organosilicon compound with a broad spectrum of applications in chemical synthesis, materials science, and pharmaceutical development. Its core mechanism of action revolves around its potent ability to act as a silylating agent, introducing dimethylsilyl groups onto various functional groups. This guide provides a comprehensive overview of the fundamental mechanisms of TMDS, detailed experimental protocols for its key applications, and quantitative data to support its efficacy. The information is tailored for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this reagent.

Core Mechanism of Action: Silylation

The primary and most significant mechanism of action of this compound is its function as a silylating agent. Silylation is a chemical process in which a silyl (B83357) group (-SiR₃) replaces an active hydrogen atom in a molecule. In the case of TMDS, it donates a dimethylsilyl group [-(H)Si(CH₃)₂]. This reaction is particularly effective for protecting hydroxyl, amino, and carboxyl groups, enhancing the volatility of compounds for gas chromatography, and modifying the properties of surfaces.

The driving force for the silylation reaction with TMDS is the formation of a stable silicon-oxygen, silicon-nitrogen, or silicon-sulfur bond, and the release of ammonia (B1221849) as a volatile byproduct, which shifts the reaction equilibrium towards the product side. The reactivity of TMDS is attributed to the polarized Si-N bond and the presence of Si-H bonds, which can also participate in other reactions.

Silylation of Alcohols

The silylation of alcohols to form silyl ethers is a cornerstone of organic synthesis, providing a robust method for protecting hydroxyl groups during multi-step reactions. TMDS is an effective reagent for this transformation. The general reaction proceeds as follows:

2 R-OH + [(CH₃)₂SiH]₂NH → 2 R-O-SiH(CH₃)₂ + NH₃

The reaction is typically carried out in an inert solvent, and its rate can be influenced by the steric hindrance of the alcohol and the use of catalysts. Primary and secondary alcohols are silylated readily, while tertiary alcohols react more slowly.[1]

Quantitative Data on Silylation of Alcohols with Silylating Agents

| Substrate (Alcohol) | Silylating Agent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Primary Alcohol | Hexamethyldisilazane (HMDS) | I₂ | CH₂Cl₂ | Room Temp. | < 3 min | >95 | [2] |

| Secondary Alcohol | Hexamethyldisilazane (HMDS) | I₂ | CH₂Cl₂ | Room Temp. | < 3 min | >95 | [2] |

| Tertiary Alcohol | Hexamethyldisilazane (HMDS) | I₂ | CH₂Cl₂ | Room Temp. | 15-60 min | >90 | [2] |

| Benzhydrol | Hexamethyldisilazane (HMDS) | I₂ | CH₂Cl₂ | Room Temp. | 3 min | 98 | [2] |

| 1-Adamantanol | Hexamethyldisilazane (HMDS) | I₂ | CH₂Cl₂ | Room Temp. | 30 min | 92 | [2] |

Note: While the table references Hexamethyldisilazane (HMDS), a related silylating agent, the reactivity trends and conditions are informative for understanding the silylation potential of disilazanes like TMDS.

Experimental Protocol: Silylation of a Primary Alcohol

Objective: To protect the hydroxyl group of benzyl (B1604629) alcohol using this compound.

Materials:

-

Benzyl alcohol

-

This compound (TMDS)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen inlet

-

Syringes

Procedure:

-

Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.08 g, 10 mmol).

-

Add anhydrous DCM (20 mL) to dissolve the alcohol.

-

Under a nitrogen atmosphere, add this compound (1.47 g, 11 mmol, 1.1 equivalents) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude silyl ether.

-

Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Surface Modification

TMDS is extensively used for the surface modification of various materials, particularly silica-based substrates. This process alters the surface properties, such as hydrophobicity, adhesion, and biocompatibility. The mechanism involves the reaction of the Si-N bond in TMDS with the surface hydroxyl groups (silanols, Si-OH) on the substrate.

Experimental Protocol: Surface Modification of Silica Nanoparticles

Objective: To render silica nanoparticles hydrophobic by surface modification with TMDS.

Materials:

-

Silica nanoparticles (SiO₂)

-

This compound (TMDS)

-

Anhydrous toluene (B28343)

-

Centrifuge

-

Ultrasonicator

-

Oven

Procedure:

-

Disperse silica nanoparticles (1 g) in anhydrous toluene (50 mL) in a round-bottom flask.

-

Sonicate the suspension for 15 minutes to ensure a homogeneous dispersion.

-

Add this compound (0.5 mL) to the suspension.

-

Reflux the mixture at 110 °C for 4 hours under a nitrogen atmosphere with constant stirring.

-

Cool the suspension to room temperature.

-

Centrifuge the mixture at 8000 rpm for 10 minutes to collect the modified silica nanoparticles.

-

Discard the supernatant and re-disperse the nanoparticles in ethanol (30 mL).

-

Repeat the centrifugation and washing step with ethanol two more times to remove any unreacted TMDS and byproducts.

-

Dry the final product in an oven at 80 °C for 12 hours.

Characterization:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of Si-C and C-H bonds from the dimethylsilyl groups on the surface.

-

Contact Angle Measurement: To quantify the increase in hydrophobicity of a surface coated with the modified nanoparticles.

-

Thermogravimetric Analysis (TGA): To determine the amount of organic functionalization on the silica surface.

Intramolecular Hydrosilylation

TMDS can participate in intramolecular hydrosilylation reactions, particularly with unsaturated alcohols. In this reaction, the Si-H bond of the silyl ether, formed in situ from the alcohol and TMDS, adds across the carbon-carbon multiple bond within the same molecule. This process is often catalyzed by transition metal complexes, such as those of ruthenium.[3] This reaction is a powerful tool for the synthesis of cyclic siloxanes, which can be further functionalized.[3]

Experimental Protocol: Intramolecular Hydrosilylation of an Unsaturated Alcohol

Objective: To synthesize a cyclic siloxane from 1-benzyloxy-hex-4-yn-2-ol via in situ silylation and subsequent intramolecular hydrosilylation.[3]

Materials:

-

1-Benzyloxy-hex-4-yn-2-ol

-

This compound (TMDS)

-

[Cp*Ru(MeCN)₃]PF₆ (Ruthenium catalyst)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and argon inlet

-

Syringes

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add 1-benzyloxy-hex-4-yn-2-ol (300 mg, 1.469 mmol).

-

Add this compound (1.3 mL, 7.344 mmol) to the neat alcohol.

-

Heat the mixture to 50 °C for 2 hours.

-

Cool the flask to room temperature and place it under high vacuum (ca. 1 mmHg) for 45 minutes to remove volatile species.

-

Reintroduce an argon atmosphere and dissolve the residue in anhydrous CH₂Cl₂ (3.6 mL).

-

In a separate flask, prepare a solution of the ruthenium catalyst [Cp*Ru(MeCN)₃]PF₆ in CH₂Cl₂.

-

Add the catalyst solution to the solution of the silyl ether intermediate.

-

Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting cyclic siloxane by column chromatography on silica gel.

Applications in Drug Development

The silylating properties of reagents like TMDS are crucial in the synthesis of complex pharmaceutical compounds. Silylation is often employed to protect reactive functional groups in intermediates, allowing for selective reactions at other parts of the molecule. A notable example is in the synthesis of antiviral nucleoside analogs.

Role in the Synthesis of Sofosbuvir

While specific public-domain synthetic routes for the large-scale manufacturing of Sofosbuvir, an important antiviral drug for the treatment of Hepatitis C, may not explicitly detail the use of TMDS, the principles of silylation are fundamental. The synthesis of nucleoside analogs like Sofosbuvir involves multiple steps where protection of the hydroxyl groups of the ribose sugar moiety is essential. Silylating agents are commonly used for this purpose. A general representation of this step is the protection of the hydroxyl groups of a uridine (B1682114) derivative.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

In analytical chemistry, TMDS can be used as a derivatizing agent to enhance the volatility and thermal stability of polar analytes for GC-MS analysis. This is particularly useful for the analysis of steroids, which often have multiple hydroxyl and keto groups.

Experimental Protocol: GC-MS Derivatization of Testosterone (B1683101)

Objective: To derivatize testosterone with TMDS for GC-MS analysis.

Materials:

-

Testosterone standard

-

This compound (TMDS)

-

Anhydrous pyridine (B92270)

-

Anhydrous ethyl acetate (B1210297)

-

GC vial with insert

-

Heating block

Procedure:

-

Prepare a standard solution of testosterone in anhydrous ethyl acetate (e.g., 1 mg/mL).

-

Transfer 100 µL of the testosterone solution into a GC vial insert and evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 50 µL of anhydrous pyridine to the dried residue.

-

Add 50 µL of this compound.

-

Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block.

-

Cool the vial to room temperature.

-

The sample is now ready for injection into the GC-MS system.

Conclusion

This compound is a powerful and versatile reagent with a well-defined primary mechanism of action centered on silylation. This reactivity enables its widespread use in protecting group chemistry, surface modification, and specialized synthetic applications such as intramolecular hydrosilylation. For researchers and professionals in drug development and materials science, a thorough understanding of its reactivity, coupled with detailed experimental protocols, is essential for harnessing its full potential. The data and procedures outlined in this guide provide a solid foundation for the effective application of TMDS in a variety of research and development settings.

References

An In-depth Technical Guide to the Synthesis of 1,1,3,3-Tetramethyldisilazane from Chlorodimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1,3,3-tetramethyldisilazane (TMDS) from chlorodimethylsilane (B94632). The primary method detailed is the ammonolysis of chlorodimethylsilane, a robust and widely utilized approach. This document includes detailed experimental protocols, quantitative data on reaction parameters, and essential safety information.

Introduction

This compound is a valuable organosilicon compound employed in a variety of chemical transformations. Its utility as a silylating agent, a precursor for silicon-containing polymers, and a reagent in organic synthesis makes a thorough understanding of its preparation crucial for researchers in numerous scientific disciplines. The synthesis from chlorodimethylsilane via ammonolysis offers a direct and efficient route to this important chemical intermediate.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from chlorodimethylsilane proceeds through a nucleophilic substitution reaction where ammonia (B1221849) acts as the nucleophile, displacing the chlorine atom on the silicon. The overall balanced chemical equation for this reaction is:

2 (CH₃)₂SiHCl + 3 NH₃ → [(CH₃)₂SiH]₂NH + 2 NH₄Cl

A molar ratio of 1:3 for chlorodimethylsilane to ammonia is typically used to ensure the complete conversion of the starting material and to neutralize the hydrogen chloride byproduct.[1]

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

-

Chlorodimethylsilane ((CH₃)₂SiHCl)

-

Anhydrous ammonia (NH₃)

-

Anhydrous n-pentane or n-hexane

-

Inert gas (e.g., nitrogen or argon)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a condenser

-

Dry ice/acetone condenser

-

Gas bubbling tube

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Reactor Setup: A three-necked round-bottom flask is assembled with a mechanical stirrer, a gas inlet connected to an inert gas source, and a dry ice/acetone condenser. The outlet of the condenser is connected to a gas bubbling tube to monitor gas flow. The entire apparatus should be thoroughly dried and purged with an inert gas to ensure anhydrous conditions.

-

Reaction Mixture Preparation: The flask is charged with anhydrous n-pentane (or n-hexane) and cooled to -25 °C using an external cooling bath.

-

Addition of Reactants: Chlorodimethylsilane is added to the cooled solvent. Anhydrous ammonia gas is then bubbled through the solution at a controlled rate while maintaining the temperature at -25 °C. The reaction is exothermic, and careful temperature control is crucial to minimize side reactions.

-

Reaction Progression: The reaction mixture is stirred vigorously at -25 °C for several hours. The formation of a white precipitate, ammonium (B1175870) chloride, will be observed.

-

Reaction Work-up: After the reaction is complete, the cooling bath is removed, and the mixture is allowed to warm to room temperature while continuing to stir under an inert atmosphere.

-

Isolation of Product: The ammonium chloride precipitate is removed by filtration under an inert atmosphere. The filter cake should be washed with anhydrous n-pentane to recover any entrained product.

-

Purification: The filtrate, containing the desired this compound, is then subjected to distillation to remove the solvent and isolate the pure product. Fractional distillation may be necessary to achieve high purity. The boiling point of this compound is approximately 101 °C at atmospheric pressure.

Quantitative Data

The yield and purity of this compound are influenced by several factors, including reaction temperature, reactant molar ratio, and reaction time.

| Parameter | Condition | Yield (%) | Purity (%) | Reference |

| Reactants | 400 g (4.23 mol) chlorodimethylsilane, 216 g (12.68 mol) NH₃ | 70 | >98 | [1] |

| Solvent | 1500 mL n-pentane | [1] | ||

| Temperature | -25 °C | [1] | ||

| Reaction Time | 6 hours | [1] |

Physical and Spectroscopic Data for this compound:

| Property | Value |

| Molecular Formula | C₄H₁₅NSi₂ |

| Molecular Weight | 133.34 g/mol |

| Boiling Point | 101 °C |

| Density | 0.77 g/cm³ at 20 °C |

| ¹H NMR (CDCl₃) | δ ~0.1 ppm (s, 12H, Si-CH₃), δ ~0.8 ppm (br s, 1H, N-H), δ ~4.4 ppm (septet, 2H, Si-H) |

| ¹³C NMR (CDCl₃) | δ ~0.0 ppm (Si-CH₃) |

| IR (neat) | ~3390 cm⁻¹ (N-H stretch), ~2120 cm⁻¹ (Si-H stretch), ~1250 cm⁻¹ (Si-CH₃ bend), ~930 cm⁻¹ (Si-N-Si stretch) |

Experimental Workflow and Reaction Pathway

The following diagrams illustrate the key steps in the synthesis and the underlying chemical transformation.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the formation of this compound.

Safety Precautions

Chlorodimethylsilane:

-

Hazards: Highly flammable liquid and vapor. Reacts with water to release flammable gases. Causes severe skin burns and eye damage. Toxic if inhaled.

-

Handling: Handle under an inert, dry atmosphere. Keep away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Use in a well-ventilated fume hood.

Anhydrous Ammonia:

-

Hazards: Corrosive gas. Can cause severe skin burns and eye damage. Toxic if inhaled.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate PPE, including gas-tight goggles, chemical-resistant gloves, and respiratory protection if necessary.

This compound:

-

Hazards: Flammable liquid and vapor. Causes skin irritation and serious eye irritation.

-

Handling: Keep away from heat and ignition sources. Handle in a well-ventilated area. Wear standard PPE.

General Precautions:

-

All manipulations should be carried out under an inert atmosphere to prevent the hydrolysis of chlorosilane and the product.

-

The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

-

Proper grounding of equipment is necessary to prevent static discharge, which could ignite flammable vapors.

Conclusion

The ammonolysis of chlorodimethylsilane is an effective method for the synthesis of this compound. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving high yields and purity. The detailed protocol and safety information provided in this guide are intended to assist researchers in the safe and successful preparation of this versatile silylating agent.

References

A Comprehensive Technical Guide to the Physical Properties of 1,1,3,3-Tetramethyldisilazane (TMDS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethyldisilazane (TMDS), a versatile organosilicon compound, plays a crucial role in a multitude of applications ranging from a silylating agent in organic synthesis to a precursor in the deposition of silicon-based thin films. Its unique chemical structure, characterized by the presence of two silicon atoms bonded to a central nitrogen atom and substituted with methyl groups, imparts a distinct set of physical and chemical properties. This technical guide provides an in-depth exploration of the core physical properties of TMDS, offering quantitative data, detailed experimental methodologies, and visual representations of its molecular structure and experimental workflows to support researchers and professionals in their scientific endeavors.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, application, and performance in various chemical processes. A summary of these key properties is presented in the table below, compiled from various reputable chemical data sources.

| Physical Property | Value | Units | Conditions |

| Molecular Formula | C₄H₁₅NSi₂ | - | - |

| Molecular Weight | 133.34 | g/mol | - |

| Appearance | Colorless to almost colorless clear liquid | - | Ambient |

| Boiling Point | 99 - 100[1][2][3] | °C | at 760 mmHg |

| 91.1 ± 9.0 | °C | at 760 mmHg | |

| Density | 0.768[1] | g/mL | - |

| 0.752[4][5] | g/mL | at 25 °C | |

| 0.77 | g/mL | at 20°C[1] | |

| Refractive Index | 1.404[2][4] | - | at 20 °C (nD) |

| Flash Point | -3[1] | °C | - |

| -8[6] | °C | - | |

| -8.3 ± 0.0 | °C | - | |

| 17 | °F | - | |

| Vapor Pressure | 54.6 ± 0.2 | mmHg | at 25°C[4] |

Molecular Structure and Bonding

The arrangement of atoms and bonds within the this compound molecule is central to its reactivity and physical behavior. The following diagram, generated using the DOT language, illustrates the logical relationships and connectivity of the constituent atoms.

Experimental Protocols for Physical Property Determination

Accurate and reproducible measurement of physical properties is paramount in scientific research. The following sections detail the methodologies for determining the key physical properties of TMDS, referencing standard protocols where applicable.

Workflow for Physical Property Determination

The general workflow for characterizing the physical properties of a liquid chemical like TMDS involves a series of standardized tests. The following diagram outlines this experimental process.

Detailed Methodologies

1. Boiling Point Determination:

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common laboratory method involves distillation.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

A sample of TMDS is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled for simple distillation.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of condensate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

-

2. Density Measurement (ASTM D4052):

The density of a liquid can be accurately determined using a digital density meter, following the ASTM D4052 standard test method.

-

Apparatus: Digital density meter with an oscillating U-tube.

-

Procedure:

-

The instrument is calibrated with a reference standard of known density (e.g., dry air and pure water).

-

A small sample of TMDS is introduced into the oscillating U-tube.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the sample's mass.

-

The density is calculated from this frequency change and the calibration data.

-

3. Refractive Index Measurement:

The refractive index is a measure of how much light bends, or refracts, when it enters a liquid. It is a characteristic property and is often used to assess purity.

-

Apparatus: Abbe refractometer.

-

Procedure:

-

The refractometer prisms are cleaned and calibrated with a standard of known refractive index.

-

A few drops of the TMDS sample are placed on the prism surface.

-

The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The measurement is typically performed at a specific temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line, 589 nm).

-

4. Flash Point Determination (ASTM D93):

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method (ASTM D93) is a common standard.

-

Apparatus: Pensky-Martens closed-cup tester.

-

Procedure:

-

The sample cup is filled with TMDS to the specified level.

-

The lid, which contains an ignition source and a stirrer, is placed on the cup.

-

The sample is heated at a slow, constant rate while being stirred.

-

At specified temperature intervals, the ignition source is dipped into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

-

5. Vapor Pressure Measurement:

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.

-

Apparatus: A static or dynamic vapor pressure apparatus.

-

Procedure (Static Method):

-

A small amount of TMDS is placed in a container connected to a pressure-measuring device (manometer).

-

The container is evacuated to remove any air.

-

The container is then brought to a constant temperature.

-

The pressure of the vapor in equilibrium with the liquid is measured. This is repeated at various temperatures to obtain the vapor pressure curve.

-

Synthesis of this compound

A common and well-documented method for the synthesis of TMDS is the ammonolysis of chlorodimethylsilane (B94632).

-

Reaction Scheme: 2 (CH₃)₂SiHCl + 3 NH₃ → [(CH₃)₂SiH]₂NH + 2 NH₄Cl

-

Example Procedure:

-

In a reaction vessel under an inert atmosphere, 400 g (4.23 mol) of chlorodimethylsilane is dissolved in 1500 mL of n-pentane.

-

The solution is cooled to –25°C.

-

216 g (12.68 mol) of anhydrous ammonia (B1221849) is then introduced into the solution over a period of 6 hours.

-

The reaction mixture is allowed to warm to room temperature.

-

The precipitated ammonium (B1175870) chloride is removed by filtration.

-

The filtrate is then subjected to reduced-pressure distillation to isolate the this compound product. A typical yield is around 70%.

-

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of this compound. The tabulated data, coupled with detailed experimental methodologies and illustrative diagrams, offers a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of these fundamental properties is essential for the safe and effective utilization of TMDS in a wide array of chemical applications.

References

- 1. store.astm.org [store.astm.org]

- 2. scimed.co.uk [scimed.co.uk]

- 3. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 5. precisionlubrication.com [precisionlubrication.com]

- 6. matestlabs.com [matestlabs.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,1,3,3-Tetramethyldisilazane (CAS: 15933-59-2)

Introduction

This compound, commonly abbreviated as TMDS or TMDSZ, is an organosilicon compound with the chemical formula C₄H₁₅NSi₂.[1][2] Identified by the CAS number 15933-59-2, this versatile chemical reagent is a colorless to faintly yellow, moisture-sensitive liquid.[1][2][3] It serves as a crucial building block and reagent in a wide array of applications, from organic synthesis and polymer chemistry to materials science and electronics.[4] Its unique structure, featuring two silicon atoms bonded to a central nitrogen atom and each silicon bearing two methyl groups, allows it to act as an effective silylating agent and a precursor for silicon-based materials.[1][4] This guide provides a comprehensive overview of its properties, synthesis, applications, and handling protocols.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for its use in experimental design and for ensuring safe handling and storage.

| Property | Value | Reference(s) |

| CAS Number | 15933-59-2 | [1][2][5] |

| Molecular Formula | C₄H₁₅NSi₂ | [1][2][6] |

| Molecular Weight | 133.34 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1][2][3] |

| Boiling Point | 99–100 °C | [1][2][3] |

| Density | 0.752 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.404 | [3] |

| Flash Point | -8 °C to 11 °C | [1][7] |

| Storage Temperature | Store below +30°C, ideally below 15°C, under an inert gas | [1][3] |

| Solubility | Miscible with common organic solvents; reacts with water. | [3][8] |

| InChI Key | GJWAPAVRQYYSTK-UHFFFAOYSA-N | [2][5] |

| Canonical SMILES | C--INVALID-LINK--N--INVALID-LINK--C | [2] |

Synthesis and Experimental Protocols

This compound is typically synthesized through the reaction of chlorodimethylsilane (B94632) with anhydrous ammonia (B1221849). The process involves careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions and hydrolysis.[1]

General Synthesis Workflow

The synthesis process follows a clear workflow from reagent preparation to final product purification.

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol provides a specific example of the synthesis of this compound.[1]

-

Reagent Preparation : In a suitable reaction vessel equipped for low-temperature reactions and under an inert atmosphere (e.g., nitrogen or argon), dissolve 400 g (4.23 mol) of chlorodimethylsilane in 1500 mL of anhydrous n-pentane.

-

Reaction Initiation : Cool the solution to –25°C. Slowly bubble 216 g (12.68 mol) of anhydrous ammonia gas through the solution over a period of 6 hours. Maintain the temperature at –25°C throughout the addition to manage the exothermic reaction. A white precipitate of ammonium chloride (NH₄Cl) will form.

-

Reaction Completion : After the ammonia addition is complete, allow the reaction mixture to gradually warm to room temperature while stirring.

-

Workup : Remove the ammonium chloride precipitate by filtration under an inert atmosphere.

-

Purification : Transfer the filtrate to a distillation apparatus. Remove the n-pentane solvent under reduced pressure. The crude product is then purified by molecular distillation to yield pure this compound.

-

Yield : The expected yield is approximately 197 g (1.48 mol), which corresponds to a 70% yield based on the initial amount of chlorodimethylsilane. The purity is typically >98%.[1]

Applications and Reaction Mechanisms

TMDS is a versatile reagent with applications spanning multiple scientific disciplines. Its primary function is rooted in its ability to introduce dimethylsilyl groups into molecules.

Silylating Agent in Organic Synthesis

TMDS is widely employed as a silylating agent to protect sensitive functional groups such as hydroxyls (-OH), thiols (-SH), and amines (-NH₂). This protection allows for selective reactions to occur at other sites on a complex molecule.[1]

Caption: Silylation of functional groups using TMDS.

Precursor in Materials Science

TMDS serves as a single-source precursor for the synthesis of advanced materials like amorphous hydrogenated silicon carbonitride (a-SiCN:H) thin films via plasma-enhanced chemical vapor deposition (PECVD).[3] These films are known for their thermal stability and chemical resistance, making them valuable in aerospace and electronics.[1][3]

Surface Modification

The reactivity of TMDS allows for the modification of material surfaces at a molecular level.[1] It can introduce trimethylsilyl (B98337) groups onto surfaces, which alters properties like wettability and adhesion.[1] This is particularly useful for:

-

Automotive Coatings : Enhancing protection against environmental factors.[1]

-

Consumer Electronics : Improving water resistance and durability.[1]

-

Biomedical Devices : Tailoring surface properties for specific biological interactions.[1]

Experimental Protocol: Surface Modification of a Substrate

This protocol outlines a general procedure for modifying a substrate (e.g., silicon wafer) to increase its hydrophobicity.

-

Substrate Cleaning : Pre-clean the substrate surface using a plasma treatment to remove organic contaminants and create a reactive surface.

-

Solution Preparation : Prepare a solution of TMDS in an anhydrous solvent, such as toluene, under an inert atmosphere. The concentration will depend on the specific application.

-

Surface Treatment : Immerse the cleaned substrate in the TMDS solution or expose it to TMDS vapor in a reaction chamber. The reaction is typically carried out at a controlled temperature (e.g., 60°C) for a set duration (e.g., 1-2 hours).

-

Post-Treatment Cleaning : After the reaction, rinse the substrate with the anhydrous solvent to remove any unreacted TMDS.

-

Curing : Cure the treated substrate in an oven to stabilize the modified surface.

-

Characterization : Immediately characterize the modified surface using techniques like contact angle measurements to confirm hydrophobicity and X-ray Photoelectron Spectroscopy (XPS) to determine the Si/N atomic ratios.[1]

Battery Technology

Recent research has shown that adding TMDS as an electrolyte additive in lithium-ion batteries can significantly improve performance. For instance, adding 1 vol% TMDS to LiNi₀.₅Mn₁.₅O₄/Li cells resulted in a capacity retention of 81.2% after cycling at 55 °C, a substantial improvement over the 32.3% retention without the additive.[1] It is believed to improve the conductivity of protective layers on the electrodes.[1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[1] It is highly flammable and can cause severe skin burns and eye damage.[1][2]

GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| 🔥, corrosive | Danger | H225: Highly flammable liquid and vapor.[5][9] |

| H314: Causes severe skin burns and eye damage.[2][5][9] |

Handling and Storage Protocols

-

Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof electrical and lighting equipment.[1][10]

-

Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical safety goggles, a face shield, and flame-resistant lab coats.[1]

-

Inert Atmosphere : Due to its high moisture sensitivity, handle and store TMDS under an inert atmosphere of nitrogen or argon.[1][2] Schlenk line techniques are recommended for reactions.[1]

-

Storage : Store in a cool, dark, and dry place away from heat, sparks, and open flames. The container should be tightly sealed.[1][11]

-

Spill Management : In case of a spill, neutralize with a dry, inert material such as sand or vermiculite. Do not use water.[1]

-

Fire Suppression : Use dry sand, dry chemical, or alcohol-resistant foam to extinguish fires. Do not use water, as it will react violently.[2]

References

- 1. This compound (TMDS)|15933-59-2 [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 15933-59-2 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C4H13NSi2 | CID 6327317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. CAS 15933-59-2 | 7188-1-04 | MDL MFCD00025626 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. This compound Material Bulk, CAS No. 15933-59-2 | Betely [betelychina.com]

- 9. This compound | 15933-59-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. chemos.de [chemos.de]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,1,3,3-Tetramethyldisilazane

This technical guide provides a comprehensive overview of the key physical properties of 1,1,3,3-Tetramethyldisilazane (TMDSZ), a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. This document details its boiling point and density, outlines the experimental protocols for their determination, and illustrates a significant application in chemical vapor deposition.

Physicochemical Data of this compound

The fundamental physical properties of this compound are summarized in the table below. These values are critical for its handling, purification, and application in various chemical processes.

| Property | Value | Temperature (°C) |

| Boiling Point | 99-100 °C | Not Applicable |

| Density | 0.752 g/mL | 25 °C |

Experimental Protocols for Property Determination

Accurate determination of the boiling point and density of chemical compounds like this compound is crucial for their characterization and use in research and development. The following sections detail standard methodologies for these measurements.

Simple distillation is a fundamental technique used for the purification of liquids and the determination of their boiling points.[1] This method is suitable for compounds that are thermally stable and do not have closely boiling impurities.

Apparatus:

-

Round-bottom flask

-

Distillation head (still head) with a thermometer port

-

Condenser

-

Receiving flask

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

Procedure:

-

Assemble the distillation apparatus in a fume hood. Ensure all glassware joints are securely clamped.

-

Place a small volume of this compound (approximately 5-10 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Position the thermometer in the distillation head such that the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.

-

Begin circulating cold water through the condenser.

-

Gently heat the round-bottom flask using the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

-

The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is actively distilling and condensing into the receiving flask.[1] Record this stable temperature.

-

It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is dependent on pressure.

The use of a digital density meter, often based on an oscillating U-tube, is a modern and highly accurate method for determining the density of liquids.[2][3][4] This method is rapid and requires only a small sample volume.

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe for sample injection

-

Thermostatic control for the measurement cell

Procedure:

-

Calibrate the digital density meter according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature.

-

Set the desired measurement temperature for the instrument's cell (e.g., 25 °C).

-

Draw a small, bubble-free sample of this compound into a clean, dry syringe.

-

Carefully inject the sample into the measurement cell of the density meter, ensuring no air bubbles are introduced.[2]

-

Allow the sample to thermally equilibrate within the cell.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the sample's mass and calculates the density.[3]

-

Record the density value displayed by the instrument, typically in g/mL or g/cm³.

Application in Catalytic Chemical Vapor Deposition (Cat-CVD)

This compound is a key precursor in Catalytic Chemical Vapor Deposition (Cat-CVD) for the synthesis of amorphous hydrogenated silicon carbonitride (a-SiCN:H) thin films.[5] The process involves the decomposition of TMDSZ on a heated catalyst, followed by the deposition of the resulting species onto a substrate.

References

- 1. vernier.com [vernier.com]

- 2. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 3. knowledge.reagecon.com [knowledge.reagecon.com]

- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 5. Understanding the Reaction Chemistry of this compound as a Precursor Gas in a Catalytic Chemical Vapor Deposition Process - PubMed [pubmed.ncbi.nlm.nih.gov]

The Silicon Hydride Bond in Tetramethyldisiloxane (TMDS): A Gateway to Diverse Chemical Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethyldisiloxane (B107390) (TMDS) has emerged as a versatile and practical reagent in modern organic synthesis, primarily owing to the unique reactivity of its silicon-hydrogen (Si-H) bonds. This bifunctional organosilane serves as a mild and selective reducing agent, a precursor for silicone-based materials, and a partner in various catalytic transformations. Its favorable physical properties, including being a liquid with a boiling point of 71°C and relatively low toxicity, further enhance its utility in both laboratory and industrial settings.[1][2] This technical guide provides a comprehensive overview of the reactivity of the Si-H bond in TMDS, detailing its role in key chemical transformations, the underlying reaction mechanisms, and practical experimental protocols.

Core Principles of Si-H Reactivity in TMDS

The reactivity of the Si-H bond in TMDS is governed by several key factors. The electronegativity difference between silicon (1.90) and hydrogen (2.20) imparts a hydridic character to the hydrogen atom, making it a source of nucleophilic hydride.[3] However, the Si-H bond is covalent and relatively non-polar, requiring activation for many of its reactions. This activation is typically achieved through the use of transition metal catalysts or Lewis acids.

Spectroscopic techniques are invaluable for characterizing the Si-H bond in TMDS. In infrared (IR) spectroscopy, the Si-H stretching vibration appears in a distinct region of the spectrum, typically between 2080 and 2280 cm⁻¹, where there is minimal interference from other functional groups. For silicon nitride films, the Si-H stretching band is observed around 2170 cm⁻¹.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool. In ¹H NMR, the hydride proton resonates in a characteristic region, and in ²⁹Si NMR, the silicon atom directly bonded to hydrogen exhibits a specific chemical shift and coupling to the proton.[7] The chemical shift range for most silicon compounds is between -200 and +50 ppm.[8]

Key Reactions Involving the Si-H Bond of TMDS

The Si-H bonds of TMDS participate in a wide array of chemical transformations, most notably reductions and hydrosilylations.

Reductions

TMDS is a highly effective reducing agent for a variety of functional groups, often demonstrating high chemoselectivity. The choice of catalyst is crucial in dictating the outcome of these reductions.[1]

| Functional Group | Product | Catalyst/Conditions | Reference |

| Aldehydes/Ketones | Alcohols/Silyl Ethers | Au/TiO₂ | [9] |

| Carboxylic Acids | Alcohols | Cu(OTf)₂ in toluene (B28343) or 2-methyl-THF | [9] |

| Carboxylic Acids | Alcohols | InBr₃ in chloroform | [9] |

| Esters | Alcohols | MoO₂(acac)₂ or V(O)(OiPr)₃ in toluene | [9] |

| Amides (tertiary) | Aldehydes | Ti(O-i-Pr)₄ | [1] |

| Amides (tertiary) | Amines | (C₆F₅)₃B | [9] |

| Nitriles | Aldehydes | V(O)(O-i-Pr)₃ | [9] |

| Nitro Groups (aromatic) | Amines | Supported gold nanoparticles | [2] |

| Phosphine Oxides | Phosphines | Cu(OTf)₂ | [9] |

| Aryl Chlorides | Arenes | [3] |

Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across a multiple bond (e.g., C=C or C≡C), is a cornerstone of organosilicon chemistry and a primary application of TMDS. This reaction is almost exclusively catalyzed by transition metal complexes, with platinum-based catalysts like Karstedt's catalyst being particularly effective.[10][11][12]

The reaction typically proceeds via the Chalk-Harrod mechanism or a modified version thereof.

Experimental Protocols

General Procedure for the Reduction of a Carboxylic Acid to an Alcohol using TMDS/Cu(OTf)₂

To a solution of the carboxylic acid (1.0 mmol) in toluene (5 mL) is added copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂, 0.05 mmol, 5 mol%). 1,1,3,3-Tetramethyldisiloxane (TMDS, 1.5 mmol) is then added dropwise at room temperature. The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[9]

General Procedure for the Hydrosilylation of an Alkene using TMDS and Karstedt's Catalyst

To a solution of the alkene (1.0 mmol) in a dry, inert solvent (e.g., toluene or THF, 5 mL) under an inert atmosphere (e.g., argon or nitrogen) is added Karstedt's catalyst (e.g., 1-10 ppm Pt). 1,1,3,3-Tetramethyldisiloxane (TMDS, 0.55 mmol, 1.1 equivalents of Si-H) is then added dropwise. The reaction mixture is stirred at room temperature or heated as required and monitored by TLC, GC-MS, or NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure. The residue can be purified by distillation or column chromatography to yield the corresponding alkylsilane.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Hydrosilylation (Chalk-Harrod Mechanism)

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Workflow for TMDS-Mediated Reduction of a Functional Group

Caption: A general experimental workflow for the reduction of a functional group using TMDS.

Logical Relationship of Factors Influencing Si-H Reactivity

Caption: Factors influencing the reactivity of the Si-H bond in TMDS.

Conclusion

The Si-H bond in 1,1,3,3-tetramethyldisiloxane is a versatile functional group that enables a broad spectrum of chemical transformations. Its utility as a mild and selective reducing agent, coupled with its role in powerful C-Si bond-forming reactions like hydrosilylation, has solidified its importance in modern synthetic chemistry. Understanding the fundamental principles of its reactivity, the influence of catalysts, and the practical aspects of its application will continue to drive innovation in the fields of materials science, drug discovery, and process chemistry. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers seeking to harness the full potential of this remarkable organosilane.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. gelest.com [gelest.com]

- 4. gelest.com [gelest.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Analyzing Hydrogen Concentration in Silicon Nitride Films Using FTIR Spectroscopy - Advancing Materials [thermofisher.com]

- 7. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 8. NMR Periodic Table: Silicon NMR [imserc.northwestern.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Karstedt's catalyst - Wikipedia [en.wikipedia.org]

- 12. Karstedt catalysts | Johnson Matthey [matthey.com]

1,1,3,3-Tetramethyldisilazane (TMDS): A Comprehensive Technical Guide for Silylating Agent Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethyldisilazane (TMDS), a versatile organosilicon compound, has emerged as a significant silylating agent in various chemical transformations. Its unique structural features and reactivity profile make it a valuable tool in organic synthesis, materials science, and increasingly, in the nuanced workflows of drug development. This guide provides an in-depth exploration of TMDS, focusing on its core function as a silylating agent. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this reagent in their work.

TMDS is a clear, colorless to faintly yellow liquid that is highly reactive and moisture-sensitive.[1][2] Its utility as a silylating agent stems from the presence of two reactive silicon-hydrogen bonds and a central nitrogen atom, which facilitates the transfer of dimethylsilyl [(CH₃)₂SiH] groups to a variety of functional groups containing active hydrogens, such as alcohols, amines, and thiols.[3] This process, known as silylation, is a cornerstone of protecting group chemistry, enabling the temporary masking of reactive sites to allow for selective transformations elsewhere in a molecule. Furthermore, silylation can enhance the volatility and thermal stability of compounds, making them more amenable to analytical techniques like gas chromatography-mass spectrometry (GC-MS).[4][5]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of TMDS is crucial for its safe and effective handling and application.

| Property | Value | Reference(s) |

| CAS Number | 15933-59-2 | [6] |

| Molecular Formula | C₄H₁₅NSi₂ | [6] |

| Molecular Weight | 133.34 g/mol | [6] |

| Appearance | Clear colorless to faintly yellow liquid | [7] |

| Boiling Point | 99-100 °C | [7] |

| Density | 0.752 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.404 | [7] |

| Flash Point | 11 °C (51.8 °F) | |

| Solubility | Miscible with common organic solvents | [7] |

| Sensitivity | Moisture sensitive | [7] |

Silylation Reactions with TMDS

TMDS is a potent silylating agent for a range of functional groups. The reactivity can be modulated by the choice of substrate, catalyst, and reaction conditions.

Silylation of Alcohols and Phenols

The protection of hydroxyl groups is a frequent necessity in multi-step organic synthesis. TMDS offers an effective means to convert alcohols and phenols into their corresponding silyl (B83357) ethers. While specific quantitative data for TMDS is not as abundant in readily available literature as for its close analog hexamethyldisilazane (B44280) (HMDS), the reaction principles are similar. The reactions can often be performed neat or in an inert solvent, and the reactivity generally follows the order: primary alcohols > secondary alcohols > tertiary alcohols.[3] The use of catalysts can significantly enhance the reaction rate and yield.

General Reaction Scheme for Silylation of Alcohols:

While extensive tabulated data for TMDS is limited, a study on the silylation of phenols with the related reagent HMDS provides valuable insights into typical reaction conditions and yields. For instance, the reaction of para-cresol with HMDS under reflux for one hour yielded the corresponding trimethylsilyl (B98337) ether in 80% yield after vacuum distillation.[8] It is reasonable to expect similar reactivity patterns with TMDS, potentially with variations in reaction times and optimal conditions. Catalyst-free silylation of alcohols and phenols with HMDS has been achieved in nitromethane (B149229) at room temperature, suggesting a similar potential for TMDS.[9]

Experimental Protocol: General Procedure for Silylation of Alcohols with a Disilazane Reagent (adapted from HMDS protocols)

This protocol provides a general guideline for the silylation of alcohols using a disilazane like TMDS. Optimization of stoichiometry, temperature, and reaction time for specific substrates is recommended.

Materials:

-

Alcohol substrate

-

This compound (TMDS)

-

Inert solvent (e.g., dichloromethane (B109758), acetonitrile, or neat)

-

Catalyst (optional, e.g., iodine, zinc chloride, trimethylsilyl chloride)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Standard work-up and purification equipment

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol substrate.

-

Add the inert solvent if the reaction is not being run neat.

-

Add the silylating agent, TMDS. A typical molar ratio of alcohol to the silylating agent (considering two silyl groups per molecule of TMDS) is 2:1, though an excess of the silylating agent can be used to drive the reaction to completion.

-

If a catalyst is used, add it to the reaction mixture (typically in catalytic amounts, e.g., 1-10 mol%).

-

Stir the reaction mixture at room temperature or heat to reflux. The progress of the reaction can be monitored by the evolution of ammonia (B1221849) gas or by analytical techniques such as TLC or GC.[3]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess silylating agent and solvent can be removed under reduced pressure.

-

The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to afford the pure silyl ether.

Silylation of Amines and Thiols

TMDS is also effective for the silylation of primary and secondary amines to form N-silylamines, and for the silylation of thiols to form S-silyl ethers. These reactions are crucial in various synthetic strategies, including peptide synthesis and the preparation of organosulfur compounds. Similar to alcohols, the reactivity of amines and thiols towards TMDS can be enhanced by the use of catalysts.

General Reaction Scheme for Silylation of Primary Amines:

Reaction Mechanisms

The mechanism of silylation with TMDS can vary depending on the substrate and the presence of a catalyst.

Uncatalyzed Silylation

In the absence of a catalyst, the silylation of an alcohol with TMDS is believed to proceed through a nucleophilic attack of the alcohol's oxygen atom on the silicon atom of TMDS. The nitrogen atom of the disilazane acts as a leaving group, which is protonated by the alcohol to form an ammonium (B1175870) species and subsequently ammonia.

References

- 1. This compound (TMDS)|15933-59-2 [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. Cas 15933-59-2,this compound | lookchem [lookchem.com]